Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrazolo ring with a pyrimidine moiety, making it of interest for various synthetic and therapeutic purposes.
The compound can be synthesized through various methods, often involving multi-step reactions that utilize specific precursors. Recent studies have highlighted efficient synthetic routes to produce derivatives of pyrazolo[1,5-a]pyrimidines, including ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate .
Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate is classified as an organic compound with a molecular formula of . It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures.
The synthesis of ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves several key steps:
For example, one efficient synthesis route described involves using 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a precursor and performing reactions under reflux conditions in ethanol .
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice. Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress and purity. Characterization methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are utilized to confirm the structure of the synthesized compound.
Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate features a complex structure characterized by:
The molecular formula is , with a molar mass of approximately 252.26 g/mol. The compound's structural representation can be depicted using standard chemical notation or computational models to visualize its three-dimensional conformation.
Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate participates in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions to optimize yields and minimize by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) are often used for product analysis.
The mechanism of action for ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors in cellular pathways.
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit activities such as inhibition of kinases and potential anticancer properties . The detailed mechanism often requires further investigation through biochemical assays and molecular docking studies.
Relevant data includes density values around 1.23 g/cm³ and a boiling point near 134–135 °C under reduced pressure .
Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate has potential applications in:
This compound exemplifies the versatility of pyrazolo[1,5-a]pyrimidines in both synthetic chemistry and pharmaceutical development .
The pyrazolo[1,5-a]pyrimidine nucleus confers three key advantages in molecular recognition: Rigid planarity enforces pre-organization for optimal ATP-site docking, reducing entropic penalty upon binding [1]. Dual nitrogen atoms (N1, N4) serve as hydrogen bond acceptors, frequently engaging key residues in kinase hinge regions (e.g., TRKA Met592, CDK2 Leu83) through water-mediated or direct contacts [7]. Tunable aromaticity allows electronic modulation via substituents—electron-withdrawing groups at C3 (e.g., ethyl carboxylate) enhance π-π stacking with hydrophobic subpockets, while C6 heteroaryl groups (e.g., pyridin-2-yl) exploit peripheral selectivity pockets [3] [7]. X-ray crystallography of bound inhibitors confirms the scaffold's orientation parallels purines, with C3/C6 vectors projecting into distinct binding cavities. This spatial disposition makes C6 particularly consequential for overcoming mutation-based resistance in kinases, as bulky substituents maintain contact with gatekeeper residues [3].
Pyrazolo[1,5-a]pyrimidine pharmacology evolved from early CNS agents to precision oncology therapeutics:
Table 2: Evolution of Clinically Significant Pyrazolo[1,5-a]Pyrimidine Derivatives
| Compound (Approved/Phase) | Key Substitutions | Primary Target | Indication | Development Milestone |
|---|---|---|---|---|
| Zaleplon (Marketed) | C7=N-ethylacetamide, C5=H | GABA_A receptor | Insomnia | 1999 FDA approval |
| Anagliptin (Marketed) | C2=cyclopentyl, C7=trifluoromethyl | DPP-4 | Type 2 diabetes | 2012 Japan approval |
| Dinaciclib (Phase III) | C3=cyano, C6=phenyl, C2=anilino | CDK1/2/5/9 | Leukemia, melanoma | Breakthrough designation |
| Dorsomorphin (Preclinical) | C3=pyridin-4-yl, C6=pyrazolo[1,5-a] | AMPK/BMP | Fibrodysplasia ossificans | First BMP inhibitor |
| Milciclib (Phase II) | C2=anilino, C6=dimethylamino | CDK2/TRKA | Thymic carcinoma | Dual-kinase inhibition |
| Ethyl 6-(pyridin-2-yl)PP-3-COOEt (Research) | C3=ethyl carboxylate, C6=pyridin-2-yl | CDK2/TRKA/AHR | Experimental oncology | Multitarget lead |
The scaffold's trajectory demonstrates increasing target sophistication: First-generation derivatives (zaleplon) exploited CNS permeability for neuroreceptor modulation [6]. Second-wave compounds (dinaciclib, dorsomorphin) utilized C3/C6 diversification for kinase selectivity, validated in >20 clinical trials [6] [7]. Contemporary designs—exemplified by ethyl 6-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate—integrate multitarget engagement (e.g., CDK2 + TRKA) and resistance-countering steric bulk at C6 [3] [7]. Synthetic methodology advances enabled this evolution: early routes relied on 1,3-dicarbonyl condensations with 5-aminopyrazoles, limiting C6 diversity [1]. Modern transition metal-catalyzed couplings (Suzuki, Buchwald-Hartwig) permit direct C6 arylation, enabling systematic SAR exploration [2] [7].
Position C6 represents a strategic vector for overcoming three key drug design challenges: Target selectivity, resistance mutations, and solubility optimization. Pyridinyl installation—particularly regioisomeric pyridin-2-yl—addresses these through distinct mechanisms:
Table 3: Pyridinyl Isomer Effects on Pyrazolo[1,5-a]Pyrimidine Bioactivity
| Pyridinyl Isomer | Binding Interactions | Target Implications | Compound Examples |
|---|---|---|---|
| 2-Pyridyl | Nˢ directs H-bond to Asp668 (TRKA) | Overcomes TRKA G667C mutation | Repotrectinib analogs |
| π-stacking with Phe587 (TRKA) | Enhances residence time 3-fold vs phenyl | ||
| 3-Pyridyl | Exposed N⁷ improves aqueous solubility | LogD reduction by 0.5-1.0 unit | PI3Kδ inhibitors |
| 4-Pyridyl | Linear geometry accesses deep hydrophobic pockets | Potency gain in AHR antagonists (IC₅₀ <50 nM) | AHR antagonists [8] |
The pyridin-2-yl motif enables critical orthogonal binding interactions: The endocyclic nitrogen (Nˢ) forms a hydrogen bond with Asp668 in TRKA's solvent-front region, maintaining potency against gatekeeper mutations (e.g., G667C) [3]. This nitrogen's spatial orientation also supports water-bridged contacts with catalytic lysines in CDK2 [7]. Concurrently, the heteroaryl π-system enhances stacking with hydrophobic residues (TRKA Phe587, CDK2 Phe80), increasing binding energy without steric clash [3] [7]. Beyond affinity, pyridinyl installation modulates physicochemical properties: Calculated logD reductions of 0.7–1.2 versus phenyl analogs improve solubility, while maintaining membrane permeability (PAMPA > 3 × 10⁻⁶ cm/s) [9]. In ethyl 6-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, these effects synergize with the C3 ethyl carboxylate—which provides complementary electrostatic interactions—yielding dual-targeting capability against structurally divergent kinases [7]. Recent studies confirm pyridin-2-yl's superiority in AHR antagonism, where it accesses a subpocket bounded by Trp304 and His291, achieving IC₅₀ values <50 nM [8].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: